![molecular formula C26H37ClN2O4 B10752457 (R)-(+)-Norverapamil Hydrochloride](/img/no-structure.png)
(R)-(+)-Norverapamil Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(+)-Nor Verapamil Hydrochloride is a chemical compound that serves as a metabolite of Verapamil Hydrochloride. It is primarily known for its role in cardiovascular treatments, particularly in managing conditions such as hypertension and arrhythmias. This compound is a member of the phenylalkylamine class of calcium channel blockers, which are used to inhibit the influx of calcium ions into cardiac and smooth muscle cells, thereby reducing heart rate and blood pressure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-Nor Verapamil Hydrochloride typically involves the demethylation of Verapamil Hydrochloride. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or other suitable reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: In industrial settings, the production of ®-(+)-Nor Verapamil Hydrochloride involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as reaction monitoring, purification through crystallization or chromatography, and quality control to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: ®-(+)-Nor Verapamil Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield dealkylated products .
Wissenschaftliche Forschungsanwendungen
®-(+)-Nor Verapamil Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of Verapamil and its metabolites.
Biology: The compound is studied for its effects on calcium ion channels in various biological systems.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and bioavailability of Verapamil Hydrochloride.
Industry: The compound is utilized in the development of new cardiovascular drugs and formulations.
Wirkmechanismus
®-(+)-Nor Verapamil Hydrochloride exerts its effects by inhibiting L-type calcium channels. It binds to the alpha-1 subunit of these channels, which are highly expressed in vascular smooth muscle and myocardial tissue. This inhibition reduces the influx of calcium ions, leading to decreased peripheral vascular resistance and heart contractility. The compound also affects the conduction system of the heart, thereby controlling arrhythmias .
Similar Compounds:
Verapamil Hydrochloride: The parent compound, used for similar cardiovascular conditions.
Diltiazem: Another calcium channel blocker with a different chemical structure but similar therapeutic effects.
Nifedipine: A dihydropyridine calcium channel blocker used primarily for hypertension.
Uniqueness: ®-(+)-Nor Verapamil Hydrochloride is unique due to its specific metabolic pathway and its role as a metabolite of Verapamil Hydrochloride. It has distinct pharmacokinetic properties and a different potency profile compared to its parent compound and other calcium channel blockers .
Eigenschaften
Molekularformel |
C26H37ClN2O4 |
---|---|
Molekulargewicht |
477.0 g/mol |
IUPAC-Name |
(2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile;hydrochloride |
InChI |
InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H/t26-;/m1./s1 |
InChI-Schlüssel |
OEAFTRIDBHSJDC-UFTMZEDQSA-N |
Isomerische SMILES |
CC(C)[C@@](CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Kanonische SMILES |
CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.